Cas no 2098082-84-7 (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile)

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with an isobutyl group, a pyridinyl moiety, and a nitrile functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The presence of both pyridine and pyrazole rings enhances its potential for forming coordination complexes, making it useful in catalysis or material science. The nitrile group offers further reactivity for derivatization. Its well-defined molecular architecture ensures consistent performance in targeted reactions, supporting precision in organic synthesis and drug development.
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile structure
2098082-84-7 structure
Product name:1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS No:2098082-84-7
MF:C13H14N4
MW:226.27706193924
CID:5726262
PubChem ID:121213428

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2098082-84-7
    • AKOS026723896
    • 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
    • F2198-4932
    • Inchi: 1S/C13H14N4/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,8H2,1-2H3
    • InChI Key: RWVUTCVHHUPRKG-UHFFFAOYSA-N
    • SMILES: N1(C=C(C#N)C(C2C=CC=CN=2)=N1)CC(C)C

Computed Properties

  • Exact Mass: 226.121846464g/mol
  • Monoisotopic Mass: 226.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.5Ų

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-4932-2.5g
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
2098082-84-7 95%+
2.5g
$1267.0 2023-09-06
TRC
I154916-500mg
1-isobutyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbonitrile
2098082-84-7
500mg
$ 365.00 2022-06-04
Life Chemicals
F2198-4932-5g
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
2098082-84-7 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-4932-1g
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
2098082-84-7 95%+
1g
$580.0 2023-09-06
TRC
I154916-100mg
1-isobutyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbonitrile
2098082-84-7
100mg
$ 95.00 2022-06-04
TRC
I154916-1g
1-isobutyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbonitrile
2098082-84-7
1g
$ 570.00 2022-06-04
Life Chemicals
F2198-4932-10g
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
2098082-84-7 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F2198-4932-0.5g
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
2098082-84-7 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2198-4932-0.25g
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
2098082-84-7 95%+
0.25g
$523.0 2023-09-06

Additional information on 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Recent Advances in the Study of 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 2098082-84-7)

The compound 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 2098082-84-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyrazole and pyridine moieties, has been explored for its role as a key intermediate or active pharmaceutical ingredient (API) in drug discovery programs. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile via a one-pot multicomponent reaction, highlighting its scalability and potential for industrial application. The compound's structural features, including the nitrile group and the pyridine ring, were found to enhance its binding affinity to specific kinase targets, making it a promising candidate for further development as a kinase inhibitor. Computational docking studies further supported these findings, revealing favorable interactions with the ATP-binding sites of several kinases implicated in cancer and inflammatory diseases.

In addition to its kinase inhibitory properties, recent preclinical studies have investigated the anti-inflammatory effects of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed its ability to modulate NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential utility in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate its efficacy and safety profile.

The compound's physicochemical properties, including its solubility and metabolic stability, have also been a focus of recent research. A collaborative study between academic and industrial researchers (2024) employed advanced analytical techniques, such as LC-MS and NMR spectroscopy, to characterize its degradation products under various physiological conditions. These studies are critical for optimizing its formulation and ensuring its stability in drug delivery systems.

Looking ahead, the development of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile derivatives is expected to expand, with researchers exploring modifications to its core structure to enhance potency and selectivity. The integration of machine learning and AI-driven drug design tools is anticipated to accelerate this process, enabling the identification of novel analogs with improved therapeutic profiles. As the field progresses, this compound and its derivatives may emerge as key players in the next generation of targeted therapies for complex diseases.

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